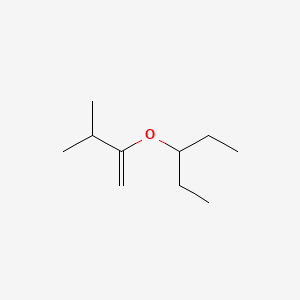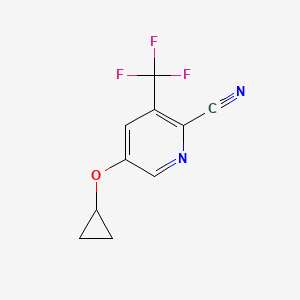![molecular formula C9H13BO4 B13975490 [4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
[4-(Methoxymethoxymethyl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxymethoxymethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a methoxymethoxymethyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethoxymethyl)phenyl]boronic acid typically involves the following steps:
Starting Material: The process begins with the selection of an appropriate phenyl precursor, such as 4-bromomethylphenyl.
Methoxymethoxymethylation: The phenyl precursor undergoes a methoxymethoxymethylation reaction to introduce the methoxymethoxymethyl group. This step often involves the use of methoxymethyl chloride and a base such as sodium hydride.
Borylation: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: [4-(Methoxymethoxymethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The methoxymethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes to facilitate various chemical transformations.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and electronic materials.
Agriculture: Used in the synthesis of agrochemicals and plant protection agents.
Wirkmechanismus
The mechanism of action of [4-(Methoxymethoxymethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. The methoxymethoxymethyl group can also participate in reactions, providing additional functionalization options.
Vergleich Mit ähnlichen Verbindungen
- [4-Methoxyphenyl]boronic acid
- [4-Methoxycarbonylphenyl]boronic acid
- [4-Fluorophenyl]boronic acid
- [4-Hydroxyphenyl]boronic acid
Uniqueness:
- Functional Group Diversity: The presence of both the methoxymethoxymethyl group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
- Reactivity: The compound’s ability to undergo various reactions, including coupling, oxidation, and substitution, makes it a valuable reagent in multiple applications.
- Applications: Its use in diverse fields such as organic synthesis, drug development, and material science highlights its broad utility.
Eigenschaften
Molekularformel |
C9H13BO4 |
|---|---|
Molekulargewicht |
196.01 g/mol |
IUPAC-Name |
[4-(methoxymethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
UJWCMHFQGCCNEQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)COCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


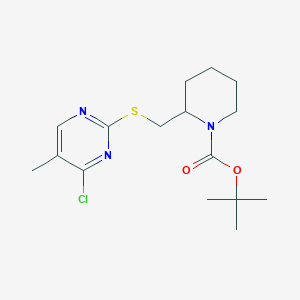
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
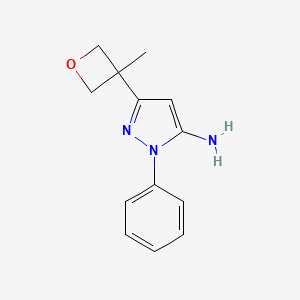
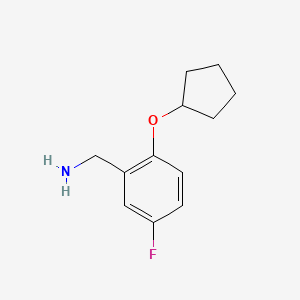
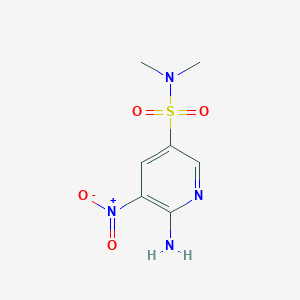
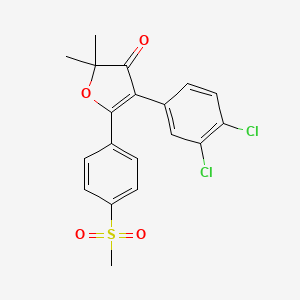
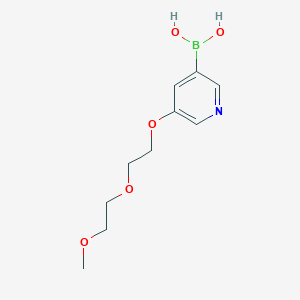
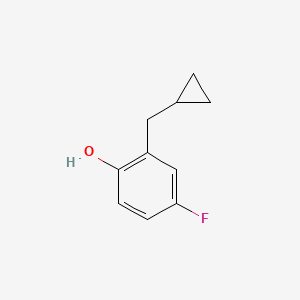
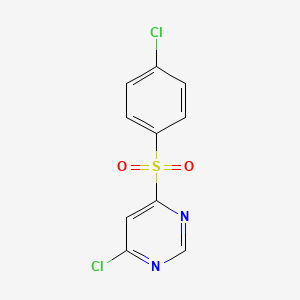
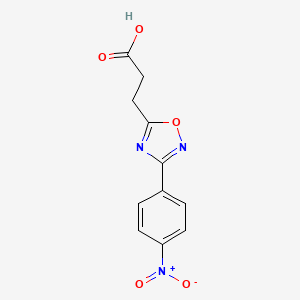

![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
